molecular formula C15H12ClN7 B2468902 3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380143-59-7

3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2468902
CAS No.: 2380143-59-7
M. Wt: 325.76
InChI Key: AKSRHVMMIODSGL-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an amine, etc.) .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents used, the conditions of the reaction, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in .


Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its reactivity with other compounds, and its behavior under various conditions .

Scientific Research Applications

Antimicrobial Activity

A study by Ayyash and Habeeb (2019) described the synthesis and antimicrobial screening of novel 2-azetidinones, including derivatives related to 3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile. These compounds exhibited excellent antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Synthesis of Hybrid Molecules

Dotsenko, Semenova, and Aksenov (2020) explored the chemical reactions of a precursor of this compound. Their work led to the creation of hybrid molecules with both nicotinonitrile and pyrazole units, demonstrating the versatility of this compound in synthesizing complex hybrid structures (Dotsenko, Semenova, & Aksenov, 2020).

Pteridine Syntheses

Albert and Ota (1971) conducted a study focusing on pteridine syntheses, using compounds related to this compound. Their research contributed to the development of new methods for synthesizing pteridines, which are important in various biochemical processes (Albert & Ota, 1971).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety precautions that need to be taken when handling the compound .

Properties

IUPAC Name

3-[3-[(3-chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN7/c1-22(14-12(16)4-10(5-17)7-21-14)11-8-23(9-11)15-13(6-18)19-2-3-20-15/h2-4,7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSRHVMMIODSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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